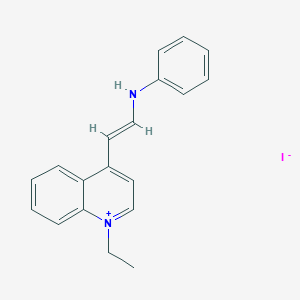

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Description

BenchChem offers high-quality 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXVCNNSLIXDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19487-71-9 |

Source

|

| Record name | Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19487-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019487719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethyl-4-[2-(phenylamino)vinyl]quinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Linear and nonlinear optical properties of quinolinium iodide derivatives

An In-depth Technical Guide to the Linear and Nonlinear Optical Properties of Quinolinium Iodide Derivatives

Abstract

Quinolinium iodide derivatives represent a versatile class of organic salts characterized by a positively charged quinolinium cation and an iodide anion. Their unique electronic structure, featuring an electron-deficient quinolinium core, makes them exceptional candidates for applications in optical technologies. This guide provides a comprehensive technical overview of the linear and nonlinear optical (NLO) properties of these compounds. We delve into the fundamental principles of their light-matter interactions, explore the structure-property relationships that govern their optical responses, and detail the experimental methodologies used for their characterization. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced optical materials for applications ranging from bio-imaging and sensing to optical limiting and information technology.

Introduction

The field of photonics relies on materials that can precisely control and manipulate light. Organic molecules have emerged as highly promising candidates due to their synthetic tunability, allowing for the fine-tuning of their electronic and optical properties. Among these, quinolinium-based compounds are of significant interest. The quinoline ring system is a core scaffold in many pharmacologically active agents and is known for its high thermal and chemical stability and electron-transporting capabilities.[1] When N-alkylated, it forms a quinolinium salt, which enhances its electron-accepting nature. This feature is a cornerstone for designing molecules with significant intramolecular charge-transfer (ICT) character, a key requirement for high-performance NLO materials.[2]

Compounds designed with an electron donor (D) and an electron acceptor (A) moiety connected by a π-conjugated bridge (D-π-A) often exhibit substantial NLO responses.[3] Quinolinium iodide derivatives frequently embody this D-π-A architecture, where the quinolinium cation acts as a powerful acceptor. This guide will first explore their fundamental linear optical properties—absorption and fluorescence—before providing a detailed examination of their more complex nonlinear optical behaviors, with a focus on third-order processes like two-photon absorption (TPA) and nonlinear refraction.

Part I: Linear Optical Properties

Linear optical properties describe the material's response when the intensity of the incident light is low. These properties, primarily absorption and fluorescence, are governed by the electronic transitions between the ground state and the first few excited states of the molecule.

Theoretical Background and Structure-Property Relationships

The absorption of light by a quinolinium derivative promotes an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of maximum absorption (λmax).[4] Key structural features that influence these properties include:

-

Conjugation Length: Extending the π-conjugated system, for instance by introducing vinyl or ethynyl spacers, typically leads to a bathochromic (red) shift in the absorption and emission spectra, as it lowers the HOMO-LUMO gap.[5]

-

Donor/Acceptor Strength: The strength of the electron-donating groups attached to the π-system and the electron-accepting strength of the quinolinium core significantly impact the degree of intramolecular charge transfer. Stronger donors generally cause a red shift and can enhance fluorescence quantum yield.[5]

-

Substitution Position: The relative position of donor and acceptor groups on the quinoline ring can have a profound effect on the molecule's polarizability and absorption characteristics.[6]

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting these properties.[4][6] Calculations can provide insights into the HOMO-LUMO energy gap, oscillator strengths of electronic transitions, and the nature of the excited states, guiding the rational design of new derivatives with targeted optical characteristics.[4][7]

Experimental Characterization: UV-Vis and Fluorescence Spectroscopy

The linear optical properties are primarily investigated using UV-Vis absorption and fluorescence spectroscopy.[4] These techniques provide crucial data on λmax, molar absorptivity (ε), emission wavelength (λem), and fluorescence quantum yield (ΦF).

Protocol 1: Measurement of UV-Vis Absorption Spectrum

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a quinolinium iodide derivative.

Materials:

-

Quinolinium iodide derivative

-

Spectroscopic grade solvent (e.g., Toluene, Chloroform, DMF)[4][8][9]

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of the quinolinium iodide sample and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 10-5 M to 10-6 M). The ideal concentration should yield an absorbance between 0.1 and 1.0 at λmax.

-

Spectrometer Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range (e.g., 250-800 nm).

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan to correct for solvent absorption and any cuvette mismatch.

-

Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.

-

Data Acquisition: Run the absorption scan. The resulting spectrum will plot absorbance versus wavelength.

-

Data Analysis:

-

Identify the wavelength at which the highest peak occurs. This is λmax.

-

Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

-

Part II: Nonlinear Optical (NLO) Properties

NLO phenomena occur at high light intensities, such as those from a laser, where the material's optical properties (like refractive index and absorption coefficient) become dependent on the intensity of the light itself. For centrosymmetric molecules like many quinolinium iodide crystals, the most relevant NLO effects are third-order (χ(3)).[9][10]

Key Third-Order NLO Phenomena

-

Nonlinear Refraction (n2): The refractive index of the material changes with light intensity (n = n0 + n2I), where n0 is the linear refractive index and I is the intensity. A positive n2 leads to self-focusing, while a negative n2 causes self-defocusing.

-

Nonlinear Absorption (β): The absorption coefficient becomes intensity-dependent (α = α0 + βI). This includes two-photon absorption (TPA), where a molecule simultaneously absorbs two photons, and reverse saturable absorption (RSA), where the excited state has a larger absorption cross-section than the ground state.[11][12]

These properties are crucial for applications like optical limiting (protecting sensors from high-intensity laser damage) and all-optical switching.[2][11]

Structure-Property Relationships for NLO Activity

The magnitude of the third-order NLO response is highly dependent on molecular structure.[13]

-

D-π-A Design: This molecular architecture promotes a large change in dipole moment upon excitation, which is a key factor for enhancing NLO properties. Modification of the quinolinium cation structure increases the conjugated system, which is beneficial for the delocalization of electrons, resulting in an increase in the TPA cross-section.[8]

-

π-Conjugated Bridge: The nature of the π-linker plays a decisive role. Electron-rich bridges can improve intramolecular charge transfer and enhance NLO properties.[5]

-

Molecular Symmetry: While D-π-A designs are often asymmetric, symmetric structures (e.g., D-π-A-π-D or A-π-D-π-A) can also exhibit exceptionally large TPA cross-sections.[14]

Experimental Characterization: The Z-Scan Technique

The Z-scan technique is a simple yet highly sensitive single-beam method for measuring the sign and magnitude of both nonlinear refraction (n2) and nonlinear absorption (β).[11][12][15]

The experiment involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmitted light through a finite aperture in the far field.

-

Closed-Aperture Z-Scan: Sensitive to both nonlinear refraction and absorption. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n2 (self-defocusing), while a valley-peak signature indicates a positive n2 (self-focusing).

-

Open-Aperture Z-Scan (S=1): The aperture is fully opened to collect all transmitted light. This configuration is insensitive to refractive effects and solely measures nonlinear absorption. A dip in transmittance at the focus indicates induced absorption (like TPA or RSA).

By dividing the closed-aperture data by the open-aperture data, the purely refractive nonlinear effects can be isolated.[15]

Diagram 1: The Z-Scan Experimental Workflow

Caption: Workflow for Z-scan measurement and analysis.

Protocol 2: Z-Scan Measurement of Third-Order NLO Properties

Objective: To determine the nonlinear refractive index (n2), nonlinear absorption coefficient (β), and third-order susceptibility (χ(3)) of a quinolinium iodide derivative.

Materials & Equipment:

-

Quinolinium iodide derivative dissolved in a suitable solvent (e.g., chloroform) at a known concentration (e.g., 10-3 M).[9]

-

High-quality optical cuvette (1 mm path length).

-

CW or pulsed laser with a high-quality Gaussian (TEM00) beam profile (e.g., 635 nm diode laser).[9][11]

-

Focusing lens, spatial filter, and variable aperture.

-

Motorized translation stage with high precision.

-

Photodetector and power meter.

-

Data acquisition system (e.g., lock-in amplifier and computer).

Methodology:

-

System Alignment: Align the laser, spatial filter, and focusing lens to achieve a clean, focused Gaussian beam.

-

Sample Preparation: Place the sample solution in the cuvette and mount it on the translation stage at the focal plane of the lens.

-

Open-Aperture Scan:

-

Remove the aperture (or open it completely, S=1) so the detector collects all the transmitted light.

-

Translate the sample along the z-axis through the focus over a range of several Rayleigh lengths (e.g., -10Z0 to +10Z0).

-

Record the transmitted power as a function of the sample position, z. The resulting curve is the open-aperture Z-scan trace.

-

A valley at z=0 indicates nonlinear absorption. The depth of this valley is used to calculate β.[9]

-

-

Closed-Aperture Scan:

-

Place the aperture before the detector. A typical linear transmittance for the aperture (S) is between 0.1 and 0.5.[15]

-

Repeat the translation of the sample through the focus, again recording transmittance versus position. This is the closed-aperture trace.

-

-

Data Analysis:

-

Fit the open-aperture data to the appropriate theoretical model to extract the nonlinear absorption coefficient, β.[12]

-

Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.

-

Fit the resulting curve to determine ΔTp-v (the difference between the peak and valley transmittance). This value is directly related to the on-axis nonlinear phase shift, which is used to calculate n2.[15]

-

The real and imaginary parts of the third-order susceptibility, χ(3), can be calculated from n2 and β, respectively.[9][12]

-

Quantitative Data Summary

The NLO properties of quinolinium derivatives can be significantly influenced by their molecular structure. The table below summarizes representative data for selected compounds.

| Compound Type | Key Structural Feature | NLO Property | Measured Value | Reference |

| Quinolinium-Carbazole | Extended π-conjugation | TPA Cross-Section (δ) | 491 - 515 GM | [8] |

| 8-hydroxyquinolin-1-ium carboxylate | Anion variation | n2 (cm²/W) | ~10-8 | [9] |

| 8-hydroxyquinolin-1-ium carboxylate | Anion variation | β (cm/W) | ~10-4 | [9] |

| Quinolinium 4-aminobenzoate (ABAQ) | Proton transfer complex | SHG Efficiency | 90% of KDP | [2] |

| PCLQI | D-π-A styryl dye | Third-order nonlinearity | High (determined by Z-scan) | [10] |

Note: GM = Goeppert-Mayer unit (1 GM = 10-50 cm4 s photon-1). KDP = Potassium dihydrogen phosphate.

Part III: Applications and Future Outlook

The unique linear and nonlinear optical properties of quinolinium iodide derivatives make them suitable for a range of advanced applications.

Two-Photon Fluorescence Microscopy

One of the most promising applications is in two-photon fluorescence microscopy for bio-imaging.[8] TPA allows for excitation using near-infrared (NIR) light, which has several advantages over traditional one-photon (UV-Vis) excitation:

-

Deeper Tissue Penetration: NIR light is scattered less by biological tissue.[14]

-

Reduced Phototoxicity: Lower energy NIR photons cause less damage to living cells.[16]

-

Inherent 3D Resolution: TPA only occurs at the focal point where laser intensity is highest, providing intrinsic three-dimensional sectioning without a confocal pinhole.[8]

Quinolinium-carbazole derivatives have been successfully developed as two-photon fluorescent probes for staining nucleic acids, showing TPA cross-sections up to 515 GM and excellent photostability.[8]

Optical Limiting

Materials with strong nonlinear absorption (RSA or TPA) are candidates for optical limiting devices. These devices transmit light normally at low intensities but become opaque at high intensities, protecting sensitive optical sensors or human eyes from laser-induced damage.[11] The reverse saturable absorption observed in some quinolinium salts makes them promising for this application.[11]

Future Outlook

The field continues to evolve, with ongoing research focused on several key areas:

-

Molecular Engineering: The rational design of new derivatives with even larger NLO responses is a primary goal. This involves synthesizing molecules with optimized donor-acceptor combinations, extended and tailored π-systems, and exploring multi-branched or octupolar structures.[17]

-

Material Processing: Integrating these organic salts into practical device formats, such as thin films or polymer matrices, while maintaining their excellent optical properties is a significant challenge.[6][12]

-

Expanding Applications: While bio-imaging is a major driver, research into their use in photodynamic therapy, optical data storage, and all-optical signal processing is expanding.[14]

Conclusion

Quinolinium iodide derivatives are a compelling class of organic optical materials. Their properties are underpinned by a highly tunable electronic structure, often based on an efficient intramolecular charge-transfer mechanism. The ability to systematically modify their chemical architecture allows for precise control over both linear absorption/emission and third-order nonlinear optical responses. Standard characterization techniques like UV-Vis spectroscopy and the Z-scan method provide the essential data to quantify their performance. With demonstrated applications as two-photon fluorescent probes and potential for optical limiting, quinolinium iodide derivatives are poised to play an increasingly important role in the development of next-generation photonic and biophotonic technologies.

References

-

Correlation between structural studies and third order NLO properties of selected new quinolinium semi-organic compounds | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe. (2024). Molecules, 29(5), 1059. [Link]

-

Synthesis, growth and third-order nonlinear optical properties of quinolinium single crystal-PCLQI. (n.d.). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

SYNTHESIS AND NONLINEAR OPTICAL PROPERTIES OF IONIC LIQUIDS LIKE BY Z-SCAN TECHNIQUE. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents. (2020). Archiv der Pharmazie, 353(5), e1900350. [Link]

-

Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). Materials, 15(1), 176. [Link]

-

Picosecond measurement of the nonlinear refractive index of new salts of carboxylate anions with chiral ammonium cations. (n.d.). Saber UCV. Retrieved February 20, 2026, from [Link]

-

Two-photon absorption properties of chimeric quinoline derivatives in THF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules, 26(9), 2739. [Link]

-

Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4533–4541. [Link]

-

Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. (2022). Crystals, 12(4), 515. [Link]

-

Nonlinear optical investigations of Quinine and Quinotoxine salts by Z-scan technique. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Exceptionally High Two-Photon Absorption Cross Sections in Quinoidal Diazaacene-Bithiophene Derivatives. (n.d.). Angewandte Chemie International Edition. [Link]

-

Linear-Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4-Aminobenzoate. (2020). Crystal Research and Technology, 56(4), 2000171. [Link]

-

Chemically Modified Quinoidal Oligothiophenes for Enhanced Linear and Third-Order Nonlinear Optical Properties. (n.d.). ACS Omega. [Link]

-

Z-Scan Measurements of Optical Nonlinearities. (n.d.). University of Central Florida. Retrieved February 20, 2026, from [Link]

-

Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). (n.d.). WashU Medicine Research Profiles. Retrieved February 20, 2026, from [Link]

-

Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). ACS Omega, 7(34), 30283–30297. [Link]

-

Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. (2013). Journal of the Mexican Chemical Society, 57(3), 209–214. [Link]

-

Two-Photon Absorption: An Open Door to the NIR-II Biological Window? (2022). ChemBioChem, 23(17), e202200234. [Link]

-

A systematic study of the structure–property relationship of a series of nonlinear optical (NLO) julolidinyl-based chromophores with a thieno[3,2-b]thiophene moiety. (n.d.). Journal of Materials Chemistry C. [Link]

-

Investigation of Two-Photon Absorption Properties in Branched Alkene and Alkyne Chromophores. (n.d.). University of Central Florida. Retrieved February 20, 2026, from [Link]

-

Z-Scan Measurements of the Third-Order Optical Nonlinearity of a C60 Doped Poly(dimethylacetylendicarboxylate). (n.d.). Retrieved February 20, 2026, from [Link]

-

Structure-Property Relationships in Non-Linear Optical Crystals II The IR Region Preface | Request PDF. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nasc.ac.in [nasc.ac.in]

- 3. A systematic study of the structure–property relationship of a series of nonlinear optical (NLO) julolidinyl-based chromophores with a thieno[3,2-b]thiophene moiety - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. api.creol.ucf.edu [api.creol.ucf.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Near-Infrared Light-Excited Quinolinium-Carbazole Small Molecule as Two-Photon Fluorescence Nucleic Acid Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Synthesis, growth and third-order nonlinear optical properties of quinolinium single crystal-PCLQI - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response [scielo.org.mx]

- 14. Exceptionally High Two‐Photon Absorption Cross Sections in Quinoidal Diazaacene‐Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. api.creol.ucf.edu [api.creol.ucf.edu]

- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 17. researchgate.net [researchgate.net]

A Comparative Analysis for Advanced Optical Applications: 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and DAST Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced optical materials, the quest for compounds with superior nonlinear optical (NLO) properties is a driving force for innovation in fields ranging from telecommunications to biomedical imaging and drug delivery. Among the plethora of organic NLO materials, 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate (DAST) has emerged as a benchmark crystal, renowned for its exceptional second-order NLO efficiency. This guide delves into a comprehensive comparative analysis of DAST and a promising, yet less-explored compound, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide. By examining their core chemical structures, synthesis, crystal growth, and optical properties, this document aims to provide researchers and professionals with the critical insights necessary to evaluate their potential for next-generation applications.

Molecular Architecture: The Foundation of Nonlinearity

The NLO response of a material is intrinsically linked to its molecular structure. Both 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and DAST are organic salts, a class of materials known for their large molecular hyperpolarizabilities and propensity to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO activity.

1.1. DAST: The Archetypal Stilbazolium Crystal

DAST is composed of a cationic stilbazolium chromophore and a tosylate anion. The stilbazolium cation features a N,N-dimethylamino group as a strong electron donor and a pyridinium ring as an electron acceptor, connected by a π-conjugated bridge. This donor-π-acceptor (D-π-A) architecture is fundamental to its large second-order hyperpolarizability (β). The tosylate anion plays a crucial role in inducing a non-centrosymmetric arrangement of the chromophores in the crystal lattice.

1.2. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: A Quinolinium Contender

This compound features a quinolinium ring as the electron-accepting moiety, which is a larger and more extended aromatic system compared to the pyridinium ring in DAST. The donor part is a phenylamino group. The vinyl bridge facilitates intramolecular charge transfer. The iodide anion, similar to the tosylate in DAST, is essential for charge neutrality and influences the crystal packing. The extended π-conjugation of the quinolinium system compared to the pyridinium in DAST could potentially lead to enhanced NLO properties.

Synthesis and Crystal Growth: From Molecule to Macroscopic Crystal

The journey from a promising molecule to a functional optical crystal is paved with challenges in synthesis and crystal growth. The methodologies employed for both compounds reflect their distinct chemical characteristics.

2.1. Synthesis Pathways

-

DAST: The synthesis of DAST is a well-established multi-step process. It typically involves the reaction of 4-picoline with methyl p-toluenesulfonate to form the pyridinium salt, followed by a condensation reaction with 4-(dimethylamino)benzaldehyde.

-

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: The synthesis of this quinolinium derivative generally involves the Knoevenagel condensation of a 1-ethyl-4-methylquinolinium salt with an appropriate benzaldehyde derivative. The starting 1-ethyl-4-methylquinolinium iodide can be prepared by the quaternization of 4-methylquinoline (lepidine) with ethyl iodide.

2.2. Crystal Growth Methodologies

High-quality single crystals are paramount for NLO applications. The slow evaporation solution technique is a common method for growing crystals of both DAST and quinolinium salts.

-

DAST: DAST is typically grown from methanol solutions. The growth of large, high-quality DAST crystals is a slow process, often taking several weeks to months. The solubility of DAST in methanol is a critical parameter that is carefully controlled during the growth process.

-

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Quinolinium salts are often grown from polar solvents like methanol or ethanol. The choice of solvent can significantly influence the crystal morphology and quality. The presence of the iodide anion can also affect the solubility and crystallization behavior.

| Parameter | DAST | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide |

| Crystal System | Monoclinic | Typically Monoclinic or Triclinic (based on related compounds) |

| Space Group | Cc (non-centrosymmetric) | Non-centrosymmetric space group required for second-order NLO properties |

| Growth Method | Slow Evaporation from Methanol | Slow Evaporation from Polar Solvents |

| Growth Duration | Weeks to Months | Variable, can be faster than DAST for smaller crystals |

A Head-to-Head Comparison of Physicochemical Properties

The performance of an NLO crystal is dictated by a combination of its optical, thermal, and mechanical properties.

| Property | DAST | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (Inferred from related compounds) |

| Appearance | Red, plate-like crystals | Typically colored crystals (e.g., red, orange) |

| Melting Point | ~256 °C (with decomposition) | Expected to have a defined melting point, likely with decomposition |

| Solubility | Soluble in polar organic solvents like methanol | Soluble in polar organic solvents |

| Thermal Stability | Decomposes near its melting point | Thermal stability is a critical parameter for device applications |

Nonlinear Optical Properties: The Core of Functionality

The primary allure of these materials lies in their nonlinear optical response. DAST is a celebrated second-order NLO material, while the quinolinium iodide is anticipated to exhibit significant third-order NLO properties, with potential for second-order effects if crystallized in a non-centrosymmetric fashion.

4.1. Second-Order NLO Properties (χ⁽²⁾)

-

DAST: DAST exhibits one of the highest known second-order NLO coefficients (d11) among organic crystals, making it highly efficient for applications like second-harmonic generation (SHG) and electro-optic modulation. Its large electro-optic figure of merit is a key advantage for high-speed optical switching.

-

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: While comprehensive data on the second-order NLO properties of this specific compound are scarce, related quinolinium derivatives have been investigated. Achieving a non-centrosymmetric crystal structure is the primary hurdle. If this can be achieved, the extended π-conjugation of the quinolinium core suggests the potential for a large molecular hyperpolarizability and, consequently, a significant macroscopic χ⁽²⁾ response.

4.2. Third-Order NLO Properties (χ⁽³⁾)

-

DAST: While primarily known for its second-order effects, DAST also possesses third-order NLO properties.

-

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Organic salts with extended π-systems, such as quinolinium derivatives, are excellent candidates for third-order NLO applications.[1][2] Research on similar quinolinium compounds has demonstrated significant third-order NLO susceptibility (χ⁽³⁾), making them promising for applications like optical limiting and all-optical switching.[2][3] The larger, more polarizable electron cloud of the quinolinium ring system compared to the pyridinium ring in DAST is expected to contribute to a larger third-order response.

| NLO Property | DAST | 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (Anticipated) |

| Primary NLO Effect | Second-Order (χ⁽²⁾) | Potentially strong Third-Order (χ⁽³⁾), with possible Second-Order (χ⁽²⁾) |

| Key Applications | Second-Harmonic Generation, Electro-Optic Modulation, THz Wave Generation | Optical Limiting, All-Optical Switching, Two-Photon Absorption |

Applications: From Fundamental Research to Technological Advancement

The distinct NLO profiles of these two compounds position them for different, albeit sometimes overlapping, application domains.

5.1. DAST: A Workhorse for Second-Order NLO Applications

The exceptional properties of DAST have led to its use in a variety of applications:

-

Terahertz (THz) Wave Generation and Detection: DAST is a leading material for generating and detecting THz radiation through optical rectification and electro-optic sampling.

-

Electro-Optic Modulators: Its high electro-optic coefficient and low dielectric constant make it suitable for high-speed light modulation.

-

Frequency Conversion: Efficient second-harmonic generation allows for the conversion of laser light to shorter wavelengths.

5.2. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide: Potential in Third-Order NLO and Beyond

The anticipated strong third-order NLO response of this quinolinium compound opens up possibilities in:

-

Optical Limiting: Protecting sensitive optical components from high-intensity laser damage.

-

All-Optical Switching: Enabling the control of light with light for ultra-fast data processing.

-

Biomedical Imaging: The extended conjugation could lead to interesting two-photon absorption properties, making it a candidate for bio-imaging probes.

-

Drug Development: Quinolinium compounds are known to exhibit a range of biological activities, and their optical properties could be harnessed for photodynamic therapy or as fluorescent probes in drug delivery systems.

Experimental Protocols: A Guide for the Bench Scientist

6.1. Protocol for Z-Scan Measurement of Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

-

Sample Preparation: Prepare a solution of the quinolinium iodide compound in a suitable solvent (e.g., methanol) with a known concentration. The solution is placed in a cuvette of known path length (typically 1 mm).

-

Optical Setup: A laser beam with a Gaussian profile is focused using a lens. The sample is mounted on a translation stage that allows it to be moved along the beam axis (the z-axis).

-

Data Acquisition:

-

Closed-Aperture Z-Scan: An aperture is placed in the far-field of the beam path before the detector. The transmittance through the aperture is measured as the sample is moved through the focal point. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).

-

Open-Aperture Z-Scan: The aperture is removed, and the total transmittance is measured as a function of the sample position. A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

-

-

Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are extracted by fitting the experimental data to theoretical models. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Conclusion and Future Outlook

DAST remains a formidable material in the realm of second-order nonlinear optics, with well-established synthesis, crystal growth, and a proven track record in demanding applications. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, on the other hand, represents a promising frontier, particularly for third-order NLO phenomena. Its extended π-conjugated system offers the potential for a large χ⁽³⁾ response, making it an attractive candidate for next-generation all-optical signal processing and optical limiting devices.

For researchers and drug development professionals, the key takeaways are:

-

For established second-order NLO applications requiring high efficiency, DAST is the material of choice. Its properties are well-documented, and high-quality crystals, though challenging to grow, are commercially available.

-

For exploratory research into new third-order NLO materials and their applications, 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide and related quinolinium salts present a fertile ground for investigation. The synthesis is relatively straightforward, and the potential for tuning the optical properties by modifying the donor and acceptor groups is vast.

-

The biological potential of quinolinium compounds adds another layer of interest for those in drug development. The combination of potent NLO properties and biological activity could lead to novel theranostic agents.

Future research should focus on the systematic synthesis and characterization of a series of quinolinium-based NLO chromophores, with a concerted effort to achieve non-centrosymmetric crystal packing to unlock their full potential for both second- and third-order NLO applications. The development of reliable crystal growth protocols for large, high-quality crystals of these materials will be crucial for their transition from laboratory curiosities to technologically impactful materials.

References

- Ravi, S., Sreedharan, R., Raghi, K. R., Manoj Kumar, T. K., & Naseema, K. (2021).

- Bendeif, E. Z., et al. (2018). Correlation between structural studies and third order NLO properties of selected new quinolinium semi-organic compounds. Journal of Molecular Structure, 1157, 629-638.

- de Melo, G. M. S., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules, 27(7), 2338.*

Sources

The Heart of the Chromophore: Understanding the Electronic Structure and HOMO-LUMO Gap of Phenylamino Vinyl Quinolinium Dyes

An In-Depth Technical Guide

Abstract

Phenylamino vinyl quinolinium dyes represent a versatile class of organic chromophores with significant applications in biomedical imaging, sensing, and materials science.[1][2][3] Their utility is fundamentally governed by their electronic structure, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap dictates the dye's color, photophysical properties, and chemical reactivity.[4][5] This guide provides a comprehensive overview for researchers and drug development professionals, detailing both the experimental and computational methodologies used to characterize the electronic properties of these dyes. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how a synergistic approach of empirical measurement and theoretical modeling leads to the rational design of novel quinolinium-based functional molecules.

Introduction: Why the HOMO-LUMO Gap Matters

Phenylamino vinyl quinolinium dyes are a subset of hemicyanine dyes characterized by a D-π-A (donor-π bridge-acceptor) structure. In this architecture, the electron-donating phenylamino group is connected via a conjugated vinyl (polymethine) bridge to an electron-accepting quinolinium moiety.[3][6] Upon absorption of light, an electron is promoted from the ground state to an excited state, a process often involving a significant redistribution of electron density from the donor to the acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT).[7][8]

The electronic properties of these dyes are fundamentally described by their frontier molecular orbitals:

-

HOMO (Highest Occuped Molecular Orbital): The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate an electron. In D-π-A dyes, the HOMO is typically localized on the electron-donating fragment.[9][10]

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is vacant of electrons. Its energy level relates to the molecule's ability to accept an electron. The LUMO is generally localized on the electron-accepting fragment.[9][10]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. This gap is the primary determinant of the wavelength of light a molecule absorbs. A smaller gap corresponds to absorption of lower-energy, longer-wavelength light (a bathochromic or red shift), while a larger gap requires higher-energy, shorter-wavelength light for excitation (a hypsochromic or blue shift).[4][11]

Understanding and controlling this energy gap is paramount for tuning the dye's properties for specific applications. For instance, designing a near-infrared (NIR) fluorescent probe for deep-tissue imaging requires minimizing the HOMO-LUMO gap, whereas creating a sensor that changes color in response to its environment might involve modulating the gap through specific molecular interactions.[3][12]

This guide outlines the two primary, complementary approaches for determining these critical electronic parameters.

Part I: Experimental Determination of Electronic Properties

The HOMO and LUMO energy levels can be determined empirically using a combination of spectroscopic and electrochemical techniques. This dual approach provides a self-validating system for robust characterization.

UV-Visible Absorption Spectroscopy: Probing the Optical Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The peak of the longest-wavelength absorption band (λmax), corresponding to the HOMO → LUMO transition, provides the optical energy gap (Egopt).[13][14]

-

Solvent Selection: Dissolve the dye in a spectroscopic-grade solvent (e.g., Dichloromethane, Acetonitrile, or DMF) in which it is fully soluble and stable. Note that the polarity of the solvent can influence the absorption maximum (solvatochromism), so consistency is key.[6][7]

-

Sample Preparation: Prepare a dilute solution of the dye (typically 1-10 µM) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Measurement: Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 300-900 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

Determine the onset of the absorption edge (λonset), which represents the lowest energy required for the electronic transition.

-

Calculate the optical energy gap (Egopt) using the onset wavelength: Egopt (eV) = 1240 / λonset (nm) [15]

-

This value provides a direct measurement of the energy required for the electronic transition and serves as an excellent approximation of the HOMO-LUMO gap.

Cyclic Voltammetry (CV): Measuring Frontier Orbital Energies

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.[13][16]

-

Electrochemical Setup:

-

Working Electrode: Glassy Carbon Electrode (GCE).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation: Prepare a solution of the dye (approx. 1 mM) in a suitable solvent (e.g., dry Acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is crucial for ensuring conductivity.

-

Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as the Ferrocene/Ferrocenium (Fc/Fc+) couple. This allows for accurate calibration of the potential axis.

-

Measurement:

-

De-aerate the solution by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Immerse the electrodes in the solution and scan the potential. First, scan in the positive direction to measure the oxidation potential, then in the negative direction for the reduction potential.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) relative to the Fc/Fc+ couple.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the energy level of Fc/Fc+ is -4.8 eV or -5.1 eV below the vacuum level, depending on the convention used; here we use -5.1 eV):[13][17] EHOMO (eV) = - [ (Eoxonset vs Fc/Fc+) + 5.1 ] ELUMO (eV) = - [ (Eredonset vs Fc/Fc+) + 5.1 ]

-

The electrochemical energy gap (EgCV) is then simply: EgCV = ELUMO - EHOMO

-

Data Summary and Validation

The combination of UV-Vis and CV provides a cross-validated dataset for the electronic structure. The optically determined gap (Egopt) should closely correspond to the electrochemically determined gap (EgCV).

| Dye Parameter | UV-Vis Spectroscopy | Cyclic Voltammetry (CV) |

| Measures | Light Absorption | Redox Potentials |

| Determines | Optical Energy Gap (Egopt) | HOMO & LUMO Energy Levels |

| Key Output | λmax, λonset | Eoxonset, Eredonset |

| Calculated Value | Egopt = 1240 / λonset | EgCV = ELUMO - EHOMO |

Part II: Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the electronic structure of molecules before they are even synthesized.[1][18]

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

-

DFT: This method is used to calculate the ground-state electronic properties of a molecule. It provides optimized molecular geometries and the energies and spatial distributions of the molecular orbitals, including the HOMO and LUMO.[19][20]

-

TD-DFT: This is an extension of DFT used to calculate excited-state properties. It is highly effective for simulating the UV-Vis absorption spectrum, allowing for the prediction of λmax with good accuracy.[21][22]

-

Structure Building: Construct the 3D structure of the phenylamino vinyl quinolinium dye using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.[4][19] The choice of functional is critical and should be validated against experimental data where possible.

-

Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Orbital Analysis: From the optimized structure, visualize the HOMO and LUMO. Analyze their spatial distribution. For a D-π-A dye, the HOMO should be localized on the phenylamino donor and the LUMO on the quinolinium acceptor, confirming the expected charge-transfer character.[9][10]

-

Excited State Calculation (TD-DFT): Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. The lowest energy transition with a high oscillator strength will correspond to the main absorption peak (λmax).[21]

Visualizing the Logic: Integrated Workflow Diagram

The following diagram illustrates how experimental and computational methods work in concert to provide a complete picture of the dye's electronic structure.

Caption: Integrated workflow for electronic structure analysis.

Structure-Property Relationships

By systematically applying these methods, clear relationships between the molecular structure of phenylamino vinyl quinolinium dyes and their electronic properties emerge.

-

Strength of the Donor/Acceptor: Increasing the electron-donating ability of the phenylamino group (e.g., by adding methoxy or dimethylamino substituents) raises the HOMO energy level, thereby decreasing the HOMO-LUMO gap and causing a red shift in absorption.[23] Conversely, increasing the electron-withdrawing strength of the quinolinium acceptor lowers the LUMO energy, also resulting in a smaller gap.[18]

-

Length of the π-Bridge: Extending the conjugated vinyl bridge between the donor and acceptor effectively delocalizes the π-system. This delocalization raises the HOMO level and lowers the LUMO level, significantly reducing the energy gap and shifting the absorption to longer wavelengths.[3][11] This is a common strategy for designing NIR dyes.

-

Steric Effects: Twisting the molecule out of planarity, for example by introducing bulky substituents, can disrupt π-conjugation. This generally leads to a larger HOMO-LUMO gap and a blue shift in the absorption spectrum.[23]

The following table presents representative data illustrating these principles.

| Structural Modification | Effect on Orbitals | Resulting ΔE (HOMO-LUMO Gap) | Observed Spectral Shift |

| Stronger Donor (e.g., -NMe2) | Raises HOMO Energy | Decreases | Bathochromic (Red Shift) |

| Longer Vinyl Bridge | Raises HOMO, Lowers LUMO | Significantly Decreases | Strong Bathochromic Shift |

| Bulky Groups causing Torsion | Disrupts π-conjugation | Increases | Hypsochromic (Blue Shift) |

Conclusion

A thorough understanding of the electronic structure and HOMO-LUMO gap of phenylamino vinyl quinolinium dyes is essential for the rational design of new functional molecules. The synergistic application of experimental techniques—UV-Visible spectroscopy and cyclic voltammetry—and computational modeling with DFT/TD-DFT provides a robust and predictive framework for this purpose. This integrated approach allows researchers to precisely tune the optical and electronic properties of these versatile dyes, paving the way for advanced applications in diagnostics, therapy, and materials science. By mastering these core principles and methodologies, scientists can move beyond trial-and-error synthesis and towards the targeted creation of chromophores with tailored, predictable performance.

References

-

Avadanei, M.I., Avadanei, O.G., & Dorohoi, D.O. (2025). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 30, 3162. [Link]

-

MDPI. (2026, January 13). Preferential Solvation of Zwitterionic Benzo-[f]-Quinolinium Ylids in Binary Solvent Mixtures: Spectral Study and Quantum Chemical Calculations. MDPI. [Link]

-

Sarkar, P., Luchowski, R., Raut, S., et al. (2010). Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure. Biophysical Chemistry, 153(1), 61-9. [Link]

-

YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

-

ResearchGate. (2025, October 10). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. [Link]

-

National Center for Biotechnology Information. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes. [Link]

-

Revue Roumaine de Chimie. HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. [Link]

-

ResearchGate. (n.d.). UV-visible absorption and cyclic voltammetry data, with derived HOMO/LUMO energies of compounds M1, M2, and M3 in solution. [Link]

-

Supporting information. (n.d.). [Link]

-

ResearchGate. (2023, January 25). (PDF) Computational study on the electronic and photovoltaic properties of organic dyes based on quinoxaline-2,3-dione used for dye solar cells using DFT and TD-DFT E(eV). [Link]

-

Semantic Scholar. (2021, May 7). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. [Link]

-

ResearchGate. (n.d.). The HOMO and LUMO orbitals of the studied dye molecules. [Link]

-

National Center for Biotechnology Information. (2021, May 7). Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. [Link]

-

National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

-

ResearchGate. (n.d.). Solvatochromic dyes used in this study. [Link]

-

National Center for Biotechnology Information. (2025, July 2). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. [Link]

- Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.

-

Semantic Scholar. (2020, May 29). Do HOMO−LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purifica. [Link]

-

ResearchGate. (n.d.). Studies on quinoline type dyes and their characterisation studies on acrylic fabric. [Link]

-

ResearchGate. (n.d.). HOMO/LUMO maps of dyes predicted by DFT calculations. Top: EDOT-Ph,... [Link]

-

MDPI. (2024, April 12). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. [Link]

-

Scientific.Net. (n.d.). Synthesis, Photophysical Properties and Aggregates of a New Pyridinium Dye. [Link]

-

PubMed. (2023, May 26). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]

-

Growing Science. (2023, July 7). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. [Link]

-

National Center for Biotechnology Information. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. [Link]

-

Physical Chemistry Research. (2021, June 15). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. [Link]

-

National Center for Biotechnology Information. (2023, April 27). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]

-

Journal of Materials Chemistry B (RSC Publishing). (n.d.). Discovery of novel phenaleno isoquinolinium-based fluorescence imaging agents for sentinel lymph node mapping. [Link]

-

National Center for Biotechnology Information. Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue. [Link]

-

ResearchGate. (2025, December 6). (PDF) Computational studies on electronic and optical properties of dopamine derivatives structure: A DFT study. [Link]

-

ResearchGate. (2025, August 7). Electronic structure of Fe- vs. Ru-based dye molecules. [Link]

-

YouTube. (2022, June 15). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. [Link]

-

ACS Publications. (2020, December 4). HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation. [Link]

-

Synthesis, spectral properties and photostability of novel boron-dipyrromethene dyes. (2007, February 5). [Link]

-

RSC Publishing. (n.d.). Density functional calculations of the electronic structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione. [Link]

-

Wiley Online Library. (n.d.). Fine Structure in Electronic Spectra of Cyanine Dyes: Are Sub-Bands Largely Determined by a Dominant Vibration or. [Link]

-

Organometallic Rhenium Dyes for Nitric Oxide Detection and Imaging. (2015, November 10). [Link]

-

ResearchGate. (2023, October 23). Optimized Red-Absorbing Dyes for Imaging and Sensing. [Link]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. physchemres.org [physchemres.org]

- 20. Density functional calculations of the electronic structure of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization of Hyperpolarizability Coefficients for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

This guide provides an in-depth technical analysis of the hyperpolarizability coefficients for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (CAS 19487-71-9), a specialized organic salt with significant potential in nonlinear optics (NLO).

Executive Summary

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide represents a classic donor-

Molecular Architecture & Theoretical Basis

Structural Analysis

The molecule consists of three functional components designed for maximal charge transfer:

-

Electron Donor : The phenylamino group (-NH-Ph). The lone pair on the nitrogen atom initiates the charge transfer.

- -Conjugated Bridge : The vinyl group (-CH=CH-) facilitates electron delocalization.

-

Electron Acceptor : The N-ethylquinolinium cation. This positively charged heterocycle acts as a strong electron withdrawer, significantly enhancing the molecular dipole moment (

).

Nonlinear Optical Mechanism

The NLO response arises from the anharmonic motion of

Where:

- : Linear polarizability.

- : First hyperpolarizability (responsible for SHG).

- : Second hyperpolarizability (responsible for THG and Kerr effect).

For this molecule, the Intramolecular Charge Transfer (ICT) from the phenylamino donor to the quinolinium acceptor along the molecular axis (

Synthesis Protocol: Knoevenagel Condensation

High-purity crystalline material is essential for accurate NLO characterization. The synthesis utilizes a condensation reaction between a quaternary ammonium salt and an imidate or amidine.

Reaction Pathway

The synthesis involves the reaction of 1-ethyl-4-methylquinolinium iodide with N,N'-diphenylformamidine in the presence of a base or acetic anhydride.

Figure 1: Synthetic pathway for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide via condensation.

Step-by-Step Procedure

-

Reagents : Dissolve 10 mmol of 1-ethyl-4-methylquinolinium iodide and 12 mmol of N,N'-diphenylformamidine in 20 mL of acetic anhydride.

-

Reflux : Heat the mixture to 100-120°C for 2-4 hours. The solution will turn deep red/orange, indicating the formation of the extended conjugated system.

-

Precipitation : Cool to room temperature. Add diethyl ether to precipitate the crude product.

-

Purification : Recrystallize from ethanol/methanol to remove unreacted starting materials and aniline byproducts.

-

Validation : Confirm structure via

H NMR (DMSO-

Computational Modeling (DFT Protocol)

Before experimental measurement, Density Functional Theory (DFT) provides a theoretical baseline for the hyperpolarizability tensor components.

Computational Workflow

| Parameter | Specification | Rationale |

| Method | DFT / TD-DFT | B3LYP or CAM-B3LYP (for long-range correction) |

| Basis Set | 6-311++G(d,p) | Includes diffuse functions essential for polarizability calc. |

| Solvation Model | PCM (Polarizable Continuum Model) | Simulates solvent environment (e.g., Methanol, DMSO) |

| Geometry Opt. | Ground State ( | Minimize energy to find stable conformation |

| Frequency Calc. | Raman/IR | Confirm no imaginary frequencies (true minimum) |

| Properties | Polarizability ( | Calculate static ( |

Key Calculation: Static First Hyperpolarizability ( )

The total static first hyperpolarizability is calculated from the tensor components (

For this linear molecule,

Experimental Determination Protocols

Two primary methods are used to measure the NLO coefficients: Hyper-Rayleigh Scattering (HRS) for

Hyper-Rayleigh Scattering (HRS)

HRS is the gold standard for ionic species like quinolinium salts because it does not require electric-field alignment (which is impossible for ions in conductive solutions).

Principle : Incoherent scattering of light at the second harmonic frequency (

Protocol :

-

Laser Source : Q-switched Nd:YAG laser (1064 nm fundamental).

-

Sample Prep : Prepare solutions in methanol at varying concentrations (

to -

Detection : Collect scattered light at 532 nm using a photomultiplier tube (PMT) with a narrow-band interference filter.

-

Reference : Use p-nitroaniline (pNA) or Crystal Violet as an external standard.

-

Analysis : Plot

vs. concentration (

Z-Scan Technique (For Third-Order )

The Z-scan method measures the nonlinear refractive index (

Figure 2: Z-Scan experimental setup for determining third-order nonlinearity (

Protocol :

-

Translation : Move the sample through the focal point of a focused laser beam (z-axis).

-

Measurement : Record transmission as a function of position (

). -

Closed Aperture : A peak-valley signature indicates the sign and magnitude of the nonlinear refractive index (

). -

Open Aperture : A dip indicates nonlinear absorption (Two-Photon Absorption, TPA).

Structure-Property Relationships & Expected Values

Based on the structural homology with established styrylquinolinium dyes (e.g., Styryl 7, DAST), the following properties are projected for 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide:

-

Absorption Maximum (

) : Expected around 450-500 nm in methanol. The phenylamino donor is weaker than a dimethylamino donor, leading to a hypsochromic shift (blue shift) compared to DAST ( -

Hyperpolarizability (

) :-

The

value is expected to be moderate to high ( -

While lower than dialkylamino derivatives, the phenylamino group offers better thermal stability and potentially higher transparency in the visible region, making it suitable for specific diode laser applications.

-

-

Solvatochromism : The molecule will exhibit positive solvatochromism , showing a red shift in more polar solvents due to the stabilization of the charge-separated excited state.

References

-

Benchchem . 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (CAS 19487-71-9) Product Information. Retrieved from .

-

Clays, K., & Persoons, A. (1991). Hyper-Rayleigh scattering in solution. Physical Review Letters, 66(23), 2980. Link

-

Marder, S. R., et al. (1994). Large First Hyperpolarizabilities in Push-Pull Polyenes. Science, 263(5146), 511-514. Link

-

Coe, B. J. (1999). Molecular Materials for Second-Order Nonlinear Optics. Chemistry – A European Journal, 5(9), 2464-2471. Link

-

Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Chemical Reviews, 94(1), 195-242. Link

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, a member of the styrylquinolinium dye family. These dyes, also known as hemicyanines, are of significant interest to researchers in materials science and drug development due to their unique photophysical properties, including fluorescence and non-linear optical activity. This guide is designed for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, reproducibility, and provides a framework for the characterization of the final product.

Introduction and Scientific Background

Styrylquinolinium dyes are characterized by a quinolinium heterocycle (electron acceptor) linked via a vinyl bridge to an electron-donating group, in this case, a phenylamino moiety. This intramolecular charge-transfer system is the source of their strong absorption and fluorescence properties. 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is a specific example of this class, and its synthesis provides a foundational technique applicable to the creation of a broader library of functional dyes.

The synthesis described herein is a classic condensation reaction. The core principle involves the activation of the methyl group at the 4-position of the 1-ethyl-4-methylquinolinium iodide precursor. This is achieved through deprotonation by a basic catalyst, yielding a highly reactive methylene base. This nucleophile then attacks an appropriate electrophilic carbon-nitrogen compound, such as N,N'-diphenylformamidine, leading to the formation of the desired vinyl-linked product after subsequent elimination. Understanding this mechanism allows for rational adjustments to reaction conditions to optimize yield and purity.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All chemicals should be of analytical grade or higher.

| Reagent Name | Formula | Mol. Weight ( g/mol ) | CAS Number | Key Hazards |

| 1-Ethyl-4-methylquinolinium iodide | C₁₂H₁₄IN | 315.15 | 634-35-5 | Irritant |

| N,N'-Diphenylformamidine | C₁₃H₁₂N₂ | 196.25 | 622-15-1 | Irritant, Harmful |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, Toxic, Carcinogen |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable, Irritant |

Experimental Workflow and Logic

The entire process, from initial setup to final characterization, is designed as a self-validating workflow. Each step logically follows the last, with clear checkpoints for monitoring progress and ensuring the integrity of the intermediate and final products.

Caption: Experimental workflow for the synthesis of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide.

Detailed Synthesis Protocol

4.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethyl-4-methylquinolinium iodide (3.15 g, 10 mmol).

-

Add N,N'-diphenylformamidine (1.96 g, 10 mmol).

-

Working in a certified chemical fume hood, add 30 mL of pyridine to the flask. Pyridine serves as both the solvent and the basic catalyst required to initiate the deprotonation of the quinolinium salt.

-

Gently swirl the flask to ensure the solids are well-suspended.

4.2. Reaction Execution

-

Place the flask in a heating mantle and begin stirring.

-

Heat the mixture to reflux (boiling point of pyridine is ~115 °C). The solution should turn a deep red or purple color as the product forms.

-

Allow the reaction to proceed under reflux for 2 to 4 hours.

-

Causality Note: The elevated temperature provides the necessary activation energy for the condensation reaction. The basicity of pyridine is sufficient to generate the reactive methylene intermediate from the quinolinium salt, which is the rate-determining step.

4.3. Product Isolation and Purification

-

After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

-

Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Collect the crystalline solid via vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold absolute ethanol (2 x 10 mL) to remove residual pyridine and unreacted starting materials.

-

Transfer the crude product to a clean flask. Add a minimal amount of boiling absolute ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum for several hours.

Product Characterization

The identity and purity of the synthesized 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide must be confirmed through analytical methods.

| Analysis Technique | Expected Result |

| Appearance | Dark red or purple crystalline solid |

| Melting Point | Expected in the range of 220-240 °C (Varies with purity) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~1.5 (t, 3H, -CH₂CH₃ ), ~4.6 (q, 2H, -CH₂ CH₃), ~7.0-8.5 (m, Ar-H and vinyl-H), ~9.0 (d, 1H, quinolinium H), ~10.5 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~15 (CH₃), ~55 (CH₂), ~110-160 (Aromatic and vinyl carbons) |

| ESI-MS (m/z) | Calculated for [C₂₀H₁₉N₂]⁺: 287.15. Expected peak at m/z ≈ 287.15. |

Safety and Handling Precautions

Adherence to safety protocols is mandatory. This synthesis involves hazardous chemicals and must be performed with appropriate engineering controls and personal protective equipment (PPE).

-

General Handling: All procedures should be conducted inside a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant nitrile gloves, and tightly fitting safety goggles at all times.[1][2]

-

Chemical Hazards:

-

Quinoline Derivatives: Quinoline-based compounds are suspected carcinogens and mutagens.[3][4] They are harmful if swallowed or in contact with skin.[3][5] Avoid inhalation and direct contact.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is toxic if inhaled, swallowed, or absorbed through the skin. It is also a suspected carcinogen.

-

-

Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[1]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2][5] If inhaled, move to fresh air.[5] In case of eye contact, rinse cautiously with water for several minutes.[2][3] Seek immediate medical attention if symptoms persist.

References

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

-

Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application Note: Second Harmonic Generation (SHG) Imaging with 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium Iodide

This comprehensive guide details the application of 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide , a specialized hemicyanine dye, for Second Harmonic Generation (SHG) microscopy. While this specific derivative is less common than standard styryl dyes (e.g., FM 4-64), its structural properties—specifically the phenylamino donor and quinolinium acceptor—make it a potent nonlinear optical (NLO) probe for visualizing membrane potential, polarity, and ordered biological structures.

Executive Summary

This guide provides a validated protocol for using 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide (hereafter referred to as EPVQ-I ) as a contrast agent in Second Harmonic Generation (SHG) microscopy. Unlike fluorescence, SHG is a coherent, nonlinear optical process that requires a non-centrosymmetric environment. EPVQ-I, an amphiphilic hemicyanine dye, inserts into lipid bilayers, aligning with the electric field. This alignment generates a robust SHG signal, making it an excellent probe for membrane potential sensing and high-resolution structural imaging in drug discovery workflows (e.g., cardiotoxicity screening).

Mechanism of Action

The Physical Basis of SHG

SHG is a second-order nonlinear optical process where two photons of frequency

-

Selection Rule: SHG is forbidden in centrosymmetric media (bulk solution). It only occurs at interfaces where symmetry is broken (e.g., cell membranes).

-

Dye Alignment: EPVQ-I is designed with a "push-pull" electronic structure:

-

Donor: Phenylamino group (-NH-Ph).

-

Bridge: Vinyl (

-conjugated system). -

Acceptor: Quinolinium ring (cationic).

-

Result: When inserted into a lipid bilayer, the dye aligns along the membrane normal. This ordered alignment breaks centrosymmetry, enabling SHG.

-

Voltage Sensitivity (Stark Effect)

For drug development applications (e.g., hERG channel screening), EPVQ-I serves as a potentiometric probe. The external electric field (membrane potential,

-

Depolarization: Changes the electric field across the membrane, altering the SHG intensity (

). -

Response:

. This allows for millisecond-scale optical recording of action potentials.

Material Preparation

Reagents & Equipment

| Component | Specification | Notes |